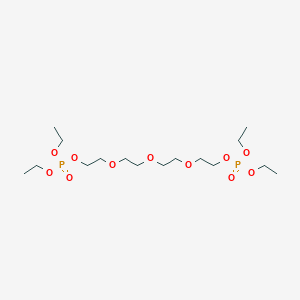

PEG5-Bis(phosphonic acid diethyl ester)

Description

Historical Development of PEG Phosphonate Derivatives

The development of PEG-phosphonate derivatives emerged from advances in PEGylation technology and organophosphorus chemistry. Early PEGylation efforts in the 1970s focused on improving protein pharmacokinetics by conjugating PEG to biomolecules. By the 1990s, researchers began exploring PEG-phosphonate hybrids to enhance nanoparticle stability and targeting.

A key milestone was the synthesis of PEG-bisphosphonates in the 2000s, which combined PEG's solubility with phosphonates' metal-chelating properties. PEG5-Bis(phosphonic acid diethyl ester) represents a refined iteration, optimized for controlled functionalization in biomedical and materials science applications.

Significance in Chemical and Biomedical Research

PEG5-Bis(phosphonic acid diethyl ester) bridges polymer chemistry and nanotechnology:

In mass cytometry, PEG5-Bis(phosphonic acid diethyl ester)-coated lanthanide nanoparticles exhibit improved colloidal stability in phosphate buffers, enabling precise isotopic tagging. Its role in synthesizing stealth coatings for medical devices further underscores its biomedical relevance.

Nomenclature and Classification

Systematic IUPAC Name:

Diethyl [2-(2-{2-[2-(diethoxyphosphoryl)ethoxy]ethoxy}ethoxy)ethyl] phosphate

Structural Classification:

- Class: Organophosphorus compound

- Subclass: PEG-bisphosphonate

- Molecular Formula: C₁₆H₃₆O₁₁P₂

- Molecular Weight: 466.4 g/mol

The PEG5 chain (five ethylene glycol units) ensures hydrophilicity, while the diethyl phosphonate groups provide sites for chemical modification.

General Properties Overview

Physical Properties:

| Property | Value | |

|---|---|---|

| Appearance | Colorless to pale yellow liquid | |

| Solubility | Miscible in DMSO, water, ethanol | |

| Density | ~1.2 g/cm³ (estimated) | |

| Storage Temperature | -20°C (long-term stability) |

Chemical Properties:

- Reactivity: Hydrolyzes under acidic/basic conditions to release phosphonic acids.

- Stability: Stable in neutral aqueous solutions but degrades in high-pH environments without stabilizers.

- Functional Groups: Two diethyl phosphonate esters and a PEG5 spacer.

The compound’s amphiphilic nature enables self-assembly into micelles, making it valuable for encapsulating hydrophobic drugs.

Properties

IUPAC Name |

2-[2-[2-(2-diethoxyphosphoryloxyethoxy)ethoxy]ethoxy]ethyl diethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36O11P2/c1-5-22-28(17,23-6-2)26-15-13-20-11-9-19-10-12-21-14-16-27-29(18,24-7-3)25-8-4/h5-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZCBFKBFCCXNSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(OCC)OCCOCCOCCOCCOP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkoxide-Mediated Nucleophilic Substitution

The most documented method, derived from US Patent 5,177,239 , involves reacting a PEG5 dihalide with a phosphonic acid derivative. The process leverages alkoxide intermediates to facilitate nucleophilic attack on the PEG backbone. Key steps include:

-

Halide Preparation : PEG5 is functionalized with halogen atoms (e.g., bromide) at both termini.

-

Alkoxide Formation : Diethyl phosphonate is deprotonated using a strong base (e.g., potassium tert-butoxide), generating a nucleophilic alkoxide.

-

Coupling Reaction : The PEG5 dihalide reacts with the alkoxide, displacing halide ions and forming phosphonate ester linkages.

This method achieves yields exceeding 70% under optimized conditions, with purity levels up to 95% after purification.

Condensation Reactions with Phosphonic Acid Derivatives

An alternative approach involves condensing PEG5 diols with phosphorylating agents. For example, reacting PEG5 with diethyl chlorophosphate in the presence of a base (e.g., triethylamine) facilitates esterification. This method avoids halogenated intermediates but requires stringent moisture control to prevent hydrolysis of the phosphorylating agent.

Detailed Step-by-Step Synthesis Protocols

Patent-Based Synthesis (US5177239A)

Reagents :

-

PEG5 dihalide (1 equiv)

-

Diethyl phosphonate (2.2 equiv)

-

Potassium tert-butoxide (2.5 equiv)

-

Tetrahydrofuran (THF) solvent

Procedure :

-

Dissolve PEG5 dihalide in anhydrous THF under nitrogen.

-

Add potassium tert-butoxide to diethyl phosphonate, stirring at 0°C for 30 minutes.

-

Slowly add the alkoxide solution to the PEG5 dihalide, refluxing at 65°C for 12 hours.

-

Quench with ice water, extract with ethyl acetate, and purify via column chromatography.

Alternative Condensation Approach

Reagents :

-

PEG5 diol (1 equiv)

-

Diethyl chlorophosphate (2.2 equiv)

-

Triethylamine (3 equiv)

-

Dichloromethane (DCM) solvent

Procedure :

-

Cool DCM to 0°C and add PEG5 diol.

-

Introduce diethyl chlorophosphate dropwise, followed by triethylamine.

-

Stir at room temperature for 24 hours.

-

Filter to remove salts and concentrate under reduced pressure.

Optimization of Reaction Conditions

| Parameter | Alkoxide Method | Condensation Method |

|---|---|---|

| Temperature | 65°C (reflux) | 25°C (ambient) |

| Solvent | THF | DCM |

| Catalyst/Base | KOtBu | Triethylamine |

| Reaction Time | 12 hours | 24 hours |

| Purity Post-Purification | 95% | 90–92% |

Key Observations :

-

Solvent Choice : THF enhances alkoxide reactivity, while DCM minimizes side reactions.

-

Stoichiometry : A 10% excess of phosphonate reagent ensures complete PEG5 functionalization.

-

Purification : Silica gel chromatography effectively removes unreacted diethyl phosphonate.

Analytical Characterization Methods

-

Nuclear Magnetic Resonance (NMR) :

-

Mass Spectrometry :

-

HPLC : Reverse-phase chromatography (C18 column) validates >95% purity.

Comparative Analysis of Synthesis Routes

The alkoxide method dominates industrial production due to scalability, whereas the condensation route is preferred for small-scale research.

Challenges and Limitations in Industrial-Scale Production

-

Purification Complexity : Removing trace solvents (e.g., THF) requires multi-stage distillation.

-

Moisture Sensitivity : Phosphonate esters hydrolyze in aqueous environments, necessitating anhydrous conditions.

-

Byproduct Formation : Over-alkylation may occur if stoichiometry is imbalanced, reducing yield.

Recent Advances in PEG-Phosphonate Conjugate Synthesis

Emerging techniques include enzymatic catalysis for esterification and flow chemistry systems to enhance reaction control. These methods aim to reduce reliance on toxic solvents and improve energy efficiency.

Applications Influenced by Synthesis Methods

Chemical Reactions Analysis

Types of Reactions

PEG5-Bis(phosphonic acid diethyl ester) undergoes various chemical reactions, including:

Esterification: The compound can react with alcohols to form esters.

Hydrolysis: The ester groups can be hydrolyzed to form the corresponding acids.

Substitution: The phosphonic acid groups can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions

Esterification: Typically involves alcohols and a catalyst, such as sulfuric acid, under reflux conditions.

Hydrolysis: Requires water and an acid or base catalyst, such as hydrochloric acid or sodium hydroxide, under mild conditions.

Substitution: Involves nucleophiles, such as amines or thiols, under ambient conditions.

Major Products Formed

Esterification: Formation of esters with various alcohols.

Hydrolysis: Formation of phosphonic acid and diethyl ester.

Substitution: Formation of substituted phosphonic acid derivatives.

Scientific Research Applications

Drug Delivery Systems

PEG5-bis(phosphonic acid diethyl ester) serves as a non-cleavable linker in drug delivery systems. Its ability to enhance solubility and stability makes it ideal for formulating prodrugs and nanoparticles.

Case Study: Paclitaxel Prodrugs

In a study involving the synthesis of paclitaxel prodrugs, PEG5-bis(phosphonic acid diethyl ester) was utilized to improve the solubility and bioavailability of the drug. The prodrugs demonstrated enhanced cytotoxicity against cancer cells compared to their parent compounds, indicating the efficacy of this linker in drug formulation .

Surface Modification

The compound is widely used for modifying surfaces to improve their hydrophilicity and biocompatibility. This is particularly beneficial in biomedical applications where surface interactions are crucial.

Application in Lithium-ion Batteries

PEG5-bis(phosphonic acid diethyl ester) has been employed to modify lithium lanthanum zirconium oxide (LLZO) surfaces, enhancing ionic conductivity and interfacial stability in solid-state lithium batteries. The phosphonate group facilitates strong interactions with metal ions, improving the overall performance of the battery .

Bioconjugation

As a non-cleavable linker, PEG5-bis(phosphonic acid diethyl ester) is essential in bioconjugation processes. It allows for the stable attachment of therapeutic agents to proteins or peptides, facilitating targeted delivery.

Example: Targeted Cancer Therapy

In targeted cancer therapies, PEG5-bis(phosphonic acid diethyl ester) has been used to conjugate therapeutic agents to monoclonal antibodies. This approach enhances the specificity of drug action while minimizing off-target effects, demonstrating its potential in precision medicine .

Imaging Agents Development

The ability of PEG5-bis(phosphonic acid diethyl ester) to chelate metal ions makes it useful in developing imaging agents for diagnostic purposes.

Case Study: MRI Contrast Agents

Research has shown that phosphonate groups can effectively bind to metal ions used in magnetic resonance imaging (MRI). By incorporating PEG5-bis(phosphonic acid diethyl ester) into imaging agents, researchers have improved the contrast and resolution of MRI scans, aiding in better disease diagnosis .

Data Summary Table

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Drug Delivery Systems | Paclitaxel prodrugs | Enhanced solubility and cytotoxicity |

| Surface Modification | Lithium-ion batteries | Improved ionic conductivity |

| Bioconjugation | Targeted cancer therapy | Increased specificity and reduced side effects |

| Imaging Agents Development | MRI contrast agents | Improved contrast and resolution |

Mechanism of Action

The mechanism of action of PEG5-Bis(phosphonic acid diethyl ester) involves its ability to form stable conjugates with biomolecules and surfaces. The acid and phosphonic acid groups facilitate the formation of covalent bonds with various functional groups, such as amines and thiols. This enhances the stability and functionality of the conjugated molecules and surfaces . The compound’s hydrophilic nature also improves the solubility and bioavailability of the conjugated molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

The PEGn-bis(phosphonic acid diethyl ester) series (where n = 3, 4, 5) shares structural similarities but differs in PEG chain length and physicochemical properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | PEG Chain Length | Molecular Weight (g/mol)* | Key Applications | Stability/Reactivity Notes |

|---|---|---|---|---|---|

| PEG3-Bis(phosphonic acid diethyl ester) | 500347-73-9 | 3 | ~412.36 | Drug conjugation, short-linker synthesis | Higher membrane permeability; moderate solubility |

| PEG4-Bis(phosphonic acid diethyl ester) | 1807539-03-2 | 4 | ~456.43 | Agrochemicals, polymer chemistry | Balanced flexibility and hydrophilicity |

| PEG5-Bis(phosphonic acid diethyl ester) | 106338-06-1 | 5 | ~494.44 | Nanoparticle functionalization, bioconjugation | Enhanced solubility; ideal for long-spacer applications |

| PEG4-Bis(phosphonic acid trimethylsilyl ester) | MFCD26127819 | 4 | 598.86 | Cell biology, acid-sensitive reactions | Trimethylsilyl esters hydrolyze faster than diethyl esters |

*Molecular weights are calculated based on structural formulas (e.g., C₁₈H₄₀O₁₁P₂ for PEG5-Bis(phosphonic acid diethyl ester)).

Key Findings from Comparative Studies

PEG Chain Length vs. Solubility :

- Longer PEG chains (e.g., PEG5) significantly enhance aqueous solubility compared to PEG3 and PEG4 variants. This makes PEG5 derivatives preferable in drug delivery systems requiring prolonged circulation times .

- PEG3 analogs exhibit better lipid bilayer penetration, favoring applications in intracellular targeting .

Ester Group Stability :

- Diethyl esters (e.g., PEG5-Bis(phosphonic acid diethyl ester)) are stable under acidic conditions but require strong bases (e.g., TMSBr) for deprotection to phosphonic acids.

- Trimethylsilyl esters (e.g., PEG4-Bis(phosphonic acid trimethylsilyl ester)) hydrolyze rapidly in mild acidic environments, making them suitable for labile biological systems .

Functional Versatility: PEG5-Bis(phosphonic acid diethyl ester) is widely used in nanoparticle coatings to improve biocompatibility and ligand attachment . PEG4-Bis(phosphonic acid diethyl ester) is favored in agrochemical synthesis due to its intermediate chain length, balancing solubility and cost-effectiveness .

Research and Industrial Implications

- Drug Development : PEG5 derivatives are critical in antibody-drug conjugates (ADCs), where extended PEG spacers reduce steric hindrance between drug and targeting moieties .

- Material Science : The phosphonate groups in PEG5-Bis(phosphonic acid diethyl ester) enable covalent binding to metal oxides, facilitating applications in biosensors and catalytic surfaces .

- Limitations : Diethyl esters’ slower deprotection kinetics may limit their use in time-sensitive bioconjugation compared to trimethylsilyl esters .

Biological Activity

PEG5-Bis(phosphonic acid diethyl ester) is a synthetic compound characterized by its polyethylene glycol (PEG) backbone and two phosphonic acid diethyl ester functional groups. Its unique structure imparts significant properties that enhance its application in various biomedical fields, particularly in drug delivery and bioconjugation. This article reviews the biological activity of PEG5-Bis(phosphonic acid diethyl ester), focusing on its solubility, biocompatibility, interaction with biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of PEG5-Bis(phosphonic acid diethyl ester) is C16H36O11P2, with a molecular weight of approximately 466.4 g/mol. The compound is classified as a non-cleavable linker , which is vital for maintaining stable connections between biomolecules during bioconjugation processes. Its amphiphilic nature allows it to form lipid bilayers in aqueous environments, facilitating the encapsulation of therapeutic agents .

Table 1: Structural Characteristics

| Property | Description |

|---|---|

| Molecular Weight | 466.4 g/mol |

| Molecular Formula | C16H36O11P2 |

| Solubility | High solubility in aqueous media |

| Linker Type | Non-cleavable |

| Functional Groups | Phosphonic acid diethyl esters |

Solubility and Biocompatibility

The incorporation of PEG into the structure significantly enhances the water solubility and biocompatibility of PEG5-Bis(phosphonic acid diethyl ester). This property is crucial for drug delivery applications, as it improves the pharmacokinetics of conjugated drugs by increasing their circulation time in the bloodstream and reducing immunogenicity .

Case Studies

- Drug Delivery Applications : In studies involving drug delivery systems, PEG5-Bis(phosphonic acid diethyl ester) has been shown to enhance the solubility and stability of encapsulated drugs, leading to improved therapeutic outcomes in animal models . For instance, when conjugated with paclitaxel, a common chemotherapeutic agent, the compound demonstrated increased cytotoxic effects against cancer cells compared to non-conjugated forms.

- Bioconjugation Efficacy : Research on bioconjugation techniques indicates that PEG5-Bis(phosphonic acid diethyl ester) serves as an effective linker for attaching drugs to antibodies or other targeting moieties. This non-cleavable linker maintains stability during circulation in biological systems, ensuring that the therapeutic agent reaches its target without premature release .

The mechanism by which PEG5-Bis(phosphonic acid diethyl ester) exerts its biological effects primarily involves its ability to interact with cellular membranes and proteins. The hydrophilic nature of PEG aids in forming stable complexes with hydrophobic drugs, while the phosphonic acid groups can engage in ionic or covalent interactions with biological molecules .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for PEG5-Bis(phosphonic acid diethyl ester), and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis typically involves sequential phosphorylation of PEG5 with diethyl phosphite under anhydrous conditions. Characterization via P NMR and HPLC-MS is critical to confirm purity and structural integrity. and note the molecular formula (C34H32N2O6) and related PEG-phosphonate derivatives, suggesting the use of phosphoramidite chemistry for esterification. To optimize purity, solvent selection (e.g., dry THF) and stoichiometric control of reagents are essential to minimize byproducts like unreacted phosphonic acid derivatives .

Q. Which analytical techniques are most reliable for characterizing PEG5-Bis(phosphonic acid diethyl ester) in solution?

- Methodological Answer : Dynamic light scattering (DLS) and mass spectrometry (MS) are primary for assessing molecular weight and aggregation. H/P NMR can resolve esterification efficiency and phosphonate group integrity. highlights the use of predicted physicochemical properties (e.g., density, boiling point) to validate experimental data. For stability studies, time-resolved FT-IR can monitor hydrolytic degradation under varying pH conditions .

Advanced Research Questions

Q. How can PEG5-Bis(phosphonic acid diethyl ester) be integrated into drug delivery systems, and what are the key biocompatibility challenges?

- Methodological Answer : The compound’s phosphonate groups enable covalent conjugation to metal oxides (e.g., iron oxide nanoparticles) or calcium phosphate coatings, enhancing drug-loading capacity. However, biocompatibility requires rigorous cytotoxicity assays (e.g., MTT on HEK293 cells) and hemolysis tests. and discuss analogous PEG-phospholipid conjugates used in targeted delivery, emphasizing the need to balance hydrophilicity (from PEG) and phosphonate reactivity to avoid off-target interactions .

Q. What methodologies are recommended for assessing the environmental and health risks of PEG5-Bis(phosphonic acid diethyl ester) in laboratory settings?

- Methodological Answer : Modified GreenScreen® assessments, as applied to structurally similar phosphonates in , provide a framework for hazard scoring. Key metrics include acute aquatic toxicity (OECD 201/202 tests) and persistence in soil (OECD 307). Computational tools like EPI Suite can predict biodegradability, while in vitro assays (e.g., Ames test) screen for mutagenicity. Safety Data Sheets (SDSs) must be updated with these findings to comply with regulatory guidelines .

Q. How should researchers resolve contradictions in reported stability data for PEG5-Bis(phosphonic acid diethyl ester) under physiological conditions?

- Methodological Answer : Contradictions often arise from variability in experimental conditions (e.g., buffer ionic strength, temperature). A meta-analysis approach, as suggested in , involves systematic comparison of hydrolysis rates across studies using standardized protocols (e.g., PBS at pH 7.4, 37°C). Advanced kinetic modeling (e.g., Arrhenius plots) can isolate degradation pathways, while tandem MS identifies degradation byproducts .

Methodological Frameworks for Experimental Design

Q. What research frameworks (e.g., PICOT, PEA) are suitable for structuring studies on PEG5-Bis(phosphonic acid diethyl ester)?

- Methodological Answer : The PICOT framework (Population, Intervention, Comparison, Outcome, Time) is ideal for therapeutic applications. For example:

- Population : Cancer cell lines (e.g., HeLa).

- Intervention : Drug-loaded PEG5-phosphonate nanoparticles.

- Comparison : Free drug vs. conjugated drug.

- Outcome : Tumor growth inhibition over 14 days.

The PEA framework (Problem, Exposure, Analysis) suits environmental risk studies, aligning with ’s hazard profiling approach .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.